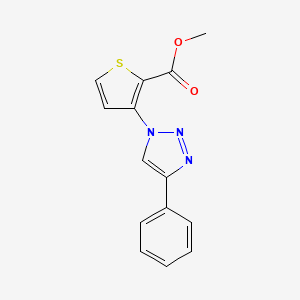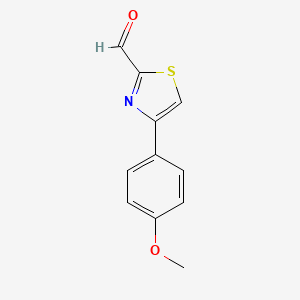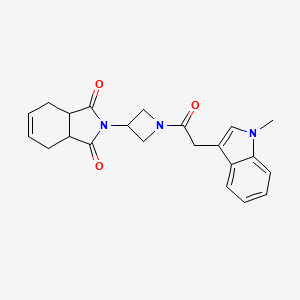![molecular formula C28H27N3O5 B2679191 2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-methylphenyl)acetamide CAS No. 894560-72-6](/img/structure/B2679191.png)
2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Molecular Structures and Interaction Studies
Research has focused on understanding the spatial orientations and interactions of similar amide derivatives. For instance, studies have examined how protonated salts of similar compounds form structures that could be significant in the development of molecular sensors or materials with specific interaction capabilities. These structures are formed through self-assembly, leveraging weak interactions such as C–H⋯π and C–H⋯O, leading to channel-like formations (Kalita & Baruah, 2010). Another study highlighted the formation of co-crystals and salts with quinoline derivatives, indicating the potential for creating diverse molecular architectures with tailored properties (Karmakar, Kalita, & Baruah, 2009).
Antimalarial Activity
A significant application of related quinolinyl-amino compounds has been in the development of antimalarial drugs. Research on a series of compounds similar to the mentioned chemical has shown promising results against Plasmodium berghei in mice. These studies not only provide insights into potential therapeutic agents but also contribute to understanding the structure-activity relationships that underpin antimalarial efficacy (Werbel et al., 1986).
Fluorescence Properties and Applications
Investigations into the structural aspects of similar amide-containing isoquinoline derivatives have revealed interesting fluorescence properties. Certain compounds form gels or crystalline salts under specific conditions, displaying enhanced fluorescence emissions. These findings could be leveraged in the development of novel fluorescent markers or sensors (Karmakar, Sarma, & Baruah, 2007).
Catalytic Applications
Research has also explored the use of related compounds as ligands in catalytic processes. For example, rigid P-chiral phosphine ligands, which could be structurally related to the mentioned compound, have demonstrated high catalytic activities and enantioselectivities in the asymmetric hydrogenation of functionalized alkenes. Such studies open avenues for the synthesis of chiral pharmaceuticals and fine chemicals (Imamoto et al., 2012).
Antimicrobial Activity
Another application area is in the synthesis and evaluation of novel compounds for antimicrobial activities. Derivatives similar to the compound have shown potential as antimicrobial agents, with some exhibiting promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
properties
IUPAC Name |
2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-18-4-3-5-22(12-18)30-27(32)17-31-24-15-26-25(35-10-11-36-26)14-19(24)13-20(28(31)33)16-29-21-6-8-23(34-2)9-7-21/h3-9,12-15,29H,10-11,16-17H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJBBGWZYIGMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2679108.png)


![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2679111.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2679116.png)
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2679117.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2679123.png)


![3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2679127.png)

![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679130.png)